3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Historical Development of Pyrido[2,3-d]pyrimidine Research
The pyrido[2,3-d]pyrimidine scaffold first gained attention in the 1980s as a bioisostere of quinazoline, a heterocycle foundational to tyrosine kinase inhibitors like gefitinib. Early synthetic efforts, such as Kisliuk and colleagues’ 1993 work, focused on pyrido[2,3-d]pyrimidine-2,4-diamines synthesized via condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde derivatives. These compounds exhibited dihydrofolate reductase (DHFR) inhibition, mirroring the mechanism of antifolates like methotrexate but with improved selectivity. The 1990s saw diversification into antitumor agents, exemplified by piritrexim, a pyrido[2,3-d]pyrimidine derivative that suppressed DHFR in rat carcinosarcoma models without interfering with histamine metabolism. Over the past decade, synthetic methodologies have expanded to include solid-phase techniques and regioselective functionalization, enabling systematic structure-activity relationship studies.
Significance in Medicinal Chemistry and Drug Design
Pyrido[2,3-d]pyrimidines occupy a critical niche due to their dual capacity for enzyme inhibition and receptor modulation. Their planar bicyclic structure mimics purine nucleobases, facilitating interactions with ATP-binding pockets in kinases and nucleotide-binding domains in reductases. For instance, substitutions at the 2- and 4-positions modulate affinity for DHFR, while modifications at the 6- and 7-positions influence selectivity toward bacterial vs. human isoforms. Additionally, the scaffold’s synthetic versatility allows incorporation of lipophilic groups—such as aryl ethers or piperazine derivatives—to enhance blood-brain barrier penetration or aqueous solubility. This adaptability has spurred investigations into applications ranging from antiparasitic agents (Toxoplasma gondii) to checkpoint kinase 1 (CHK1) inhibitors.
Structural Classification of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidine derivatives are classified by their substitution patterns and ring saturation:
- 2,4-Diamino derivatives : Historically the most studied subclass, these compounds often feature alkyl or aryl groups at N~6~ to optimize DHFR inhibition.
- 7-Oxo derivatives : Saturation of the pyridone ring at positions 7 and 8 enhances planarity, favoring intercalation into DNA or RNA.
- 3-Substituted analogs : A newer subclass incorporating piperidine, morpholine, or acylated amines at the 3-position to modulate pharmacokinetic properties. For example, 3-(piperidin-4-yl) substitutions improve metabolic stability by shielding the core from cytochrome P450 oxidation.
- Fused-ring systems : Annelation with thiophene or benzofuran rings expands π-stacking interactions, as seen in dual EGFR/HER2 inhibitors.
The compound 3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one falls into the 3-substituted subclass, distinguished by its 3-(3-chlorophenylpropanoyl)piperidine moiety. This side chain combines a chlorinated aryl group—known to enhance target affinity through hydrophobic interactions—with a conformationally constrained piperidine ring, potentially reducing off-target binding.
Positioning of 3-(1-(3-(3-Chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in Current Research
Recent trends in pyrido[2,3-d]pyrimidine research emphasize three strategies: (1) targeting resistant DHFR mutants, (2) dual inhibition of kinases and reductases, and (3) improving CNS bioavailability. The subject compound aligns with the third strategy, as its piperidine moiety may facilitate blood-brain barrier penetration via active transport. Additionally, the 3-chlorophenylpropanoyl group introduces a stereoelectronic profile distinct from earlier derivatives, potentially enabling novel interactions with hydrophobic enzyme subpockets. Computational docking studies of analogous structures suggest that such substituents occupy regions adjacent to the NADPH-binding site in DHFR, altering cofactor orientation and inhibitor residence time.
Current synthetic routes to this compound likely derive from Queener and colleagues’ reductive alkylation methods, where 2,4-diaminopyrido[2,3-d]pyrimidine intermediates undergo sequential N-alkylation with 3-(3-chlorophenyl)propanoyl chloride and piperidine-4-carboxaldehydes. Advances in one-pot annelation—reported in 2023 for pyrido[2,3-d]pyrimidin-7-ones—may further streamline production by condensing substituted pyridines with prefunctionalized pyrimidine precursors.
Properties
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-4-1-3-15(13-16)6-7-19(27)25-11-8-17(9-12-25)26-14-24-20-18(21(26)28)5-2-10-23-20/h1-5,10,13-14,17H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADPRZIESCGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine-Substituted Derivatives
Pyrido[2,3-d]pyrimidin-4(3H)-ones with piperidine substituents exhibit significant pharmacological diversity:
Key Observations :
- Electron-withdrawing groups (Cl, F) on aryl substituents (e.g., 3,4-dichlorobenzyl in ) correlate with increased kinase inhibitory activity, likely due to enhanced hydrophobic interactions and binding affinity.
- Benzodioxol groups () improve metabolic stability, suggesting that bulkier substituents may reduce cytochrome P450-mediated oxidation.
Thiazole- and Hydrazine-Linked Derivatives
Key Observations :
- Thiazole-ethyl derivatives () demonstrate potent cytotoxicity, likely via intercalation or topoisomerase inhibition. The target compound’s propanoylpiperidine group may reduce cytotoxicity compared to thiazole-based analogs, favoring therapeutic index optimization.
- Hydrazine-linked compounds () show broad-spectrum antimicrobial activity, suggesting that the target compound’s piperidine-propanoyl moiety could be modified with hydrazine groups to enhance antibacterial properties.
Aminoethyl and Tetrahydro Derivatives
Key Observations :
- Aminoethyl substituents () confer CNS activity, highlighting the scaffold’s versatility. The target compound’s piperidine group may similarly modulate CNS penetration but requires empirical validation.
- Tetrahydro derivatives () exhibit stronger antiplatelet effects than their oxidized counterparts, suggesting that saturation of the pyrimidinone ring enhances target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
